2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Overview
Description
“2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the molecular formula C11H15BFNO2 . It’s a part of the pyridine family, which are aromatic compounds that contain a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C11H15BFNO2 . The exact structure can be determined using techniques such as X-ray crystallography .Scientific Research Applications
Synthesis and Structural Analysis
A key application of compounds related to 2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is in the synthesis and crystal structure analysis. Huang et al. (2021) detailed the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, showcasing their utility as boric acid ester intermediates with benzene rings. The conformational analysis using density functional theory (DFT) confirms the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction, highlighting their potential in structural chemistry applications (Huang et al., 2021).
Boron-Based Anion Acceptors
Another significant application is in the development of boron-based anion acceptors for organic liquid electrolyte-based fluoride shuttle batteries (FSBs). Kucuk and Abe (2020) explored the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (DiOB-Py) as electrolyte additives, demonstrating its efficacy in enhancing FSB performance due to its relatively high fluoride ion conductivity and CsF solubility (Kucuk & Abe, 2020).
Luminescent Polymers
The chemical also finds application in the synthesis of deeply colored polymers for potential use in electronic and photonic devices. Welterlich, Charov, and Tieke (2012) synthesized polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain, leveraging the boron-containing compound for the polymerization process. These polymers exhibit high solubility in organic solvents and potential for application in organic electronics due to their unique optical properties (Welterlich et al., 2012).
Radiopharmaceutical Synthesis
Moreover, the compound plays a role in radiopharmaceutical synthesis. Kim and Choe (2020) investigated the high-yield synthesis of 18F-RO948 and its non-radioactive ligand, utilizing a Suzuki-Miyaura coupling reaction involving a boronic ester derivative, showcasing the importance of such compounds in facilitating efficient and high-yield synthesis of radiopharmaceuticals (Kim & Choe, 2020).
Catalytic Reactions
The compound's utility extends to catalytic reactions as well. Huang, Ortiz-Marciales, and Hughes (2010) detailed the catalytic enantioselective borane reduction of benzyl oximes, preparing chiral amines. This process exemplifies the role of boron-containing compounds in catalysis and asymmetric synthesis, contributing to the development of pharmaceuticals and fine chemicals (Huang et al., 2010).
Safety and Hazards
Future Directions
Fluoropyridines, including this compound, have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications in various fields, including medicine and agriculture . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .
Properties
IUPAC Name |
2-chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSAYIOMVWEJQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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